The synthesis of 4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide typically involves a multi-step process:
The molecular structure of 4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide can be analyzed using techniques such as single crystal X-ray diffraction. Key structural features include:
C1=CC(=CC=C1S(=O)(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F)Br
QDMNBXUDTWWQCV-UHFFFAOYSA-N
4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide can participate in several chemical reactions:
The mechanism of action for 4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide primarily relates to its potential biological activities. Sulfonamides generally act by inhibiting bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. The presence of halogen and nitro groups may enhance its binding affinity and selectivity towards specific targets.
Studies indicate that modifications on the aromatic rings can significantly affect biological activity, with certain derivatives showing improved potency against bacterial strains .
The physical and chemical properties of 4-bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide are critical for its application in various fields:
Property | Value |
---|---|
Molecular Formula | C12H8BrFN2O4S |
Molecular Weight | 375.17 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Stability | Stable under standard conditions |
These properties influence its solubility, reactivity, and suitability for specific applications in medicinal chemistry.
4-Bromo-N-(5-fluoro-2-nitrophenyl)benzenesulfonamide has several scientific applications:
This compound exemplifies the importance of structural modifications in enhancing biological activity and broadening application scopes within pharmaceutical chemistry.
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4